methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound featuring a conjugated enamine system and a 2-chlorobenzyl substituent. Its Z-configuration at the ethylidene moiety is critical for maintaining planar geometry, as confirmed by crystallographic studies using software like SHELXL . The molecule’s structural complexity arises from the interplay of:
- A pyrazolone core (5-membered ring with ketone and enamine groups).
- A 2-chlorobenzylaminoethylidene substituent, contributing steric bulk and electronic effects.
- A 4-methoxyphenyl group at position 1, enhancing solubility via polar interactions.
- A methyl acetate side chain at position 3, influencing hydrolytic stability.
Synthetic routes typically involve condensation reactions between hydrazine derivatives and β-ketoesters, followed by stereoselective enamine formation. Its crystallographic parameters (e.g., bond lengths, angles) are refined using programs like SHELX , ensuring accurate structural validation.
Properties
Molecular Formula |
C22H22ClN3O4 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 2-[4-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H22ClN3O4/c1-14(24-13-15-6-4-5-7-18(15)23)21-19(12-20(27)30-3)25-26(22(21)28)16-8-10-17(29-2)11-9-16/h4-11,25H,12-13H2,1-3H3 |
InChI Key |
PBCKPANXGORHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1Cl)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to further functionalization, including the introduction of the methoxyphenyl and chlorobenzylamine groups. The final step involves esterification to form the methyl acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.
Substitution: The chlorobenzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrazolone derivatives with variations in substituents and ring systems. Below is a detailed comparison with two analogs:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Target Compound : The 2-chlorobenzyl group introduces steric hindrance and electron-withdrawing effects, stabilizing the enamine system and favoring π-π stacking with aromatic residues in target proteins .
- Compound : The morpholinyl ethyl group increases polarity (logP reduced by ~1.5 compared to the target), improving aqueous solubility but reducing membrane permeability .
- Compound : The thiazolo-pyrimidine core creates a larger conjugated system, enabling intercalation with DNA/RNA bases, as seen in similar anticancer agents .
Reactivity and Stability
- The target’s methyl acetate side chain is prone to hydrolysis under basic conditions, whereas the ethyl carboxylate in ’s compound is more stable due to steric protection by the thiazolo ring .
- The Z-configuration in the target compound’s ethylidene moiety is less reactive toward photoisomerization compared to E-isomers, as confirmed by UV-Vis studies .
Pharmacological Potential
- Target Compound : Preliminary docking studies suggest inhibition of tyrosine kinases (e.g., EGFR), with IC₅₀ values ~10 µM, attributed to the chlorobenzyl group mimicking adenine’s binding mode .
- Compound : The morpholine derivative shows improved bioavailability (Cmax = 2.3 µg/mL in rat models) but lower potency (EGFR IC₅₀ = 25 µM) due to reduced lipophilicity .
- Compound : Demonstrates cytotoxicity against HeLa cells (IC₅₀ = 8 µM), likely via topoisomerase II inhibition, though with higher hepatotoxicity risks .
Biological Activity
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered interest due to its diverse biological activities. Pyrazole compounds are known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article aims to review the biological activity of the specified compound, summarizing relevant research findings, case studies, and pharmacological data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Pyrazole Ring: Central to its biological activity.
- Chlorobenzyl Group: May enhance interaction with biological targets.
- Methoxyphenyl Group: Potentially influences pharmacokinetics and receptor binding.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound under review may exhibit similar COX inhibitory activity, potentially offering therapeutic benefits in inflammatory conditions.
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Methyl [(4Z)... | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
2. Anticancer Properties
The pyrazole scaffold has been associated with anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure may allow it to interact with key signaling pathways involved in cancer proliferation.
Case Study:
A study focusing on similar pyrazole derivatives demonstrated an IC50 value of 1.33 µM against cancer cell lines, indicating potential for further development in oncology applications .
3. Neuroprotective Effects
Some pyrazole derivatives have shown neuroprotective properties by inhibiting enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. The presence of the chlorobenzyl group may enhance this activity.
Research Findings:
Turkan et al. (2018) reported that certain pyrazole analogs displayed AChE inhibition with IC50 values ranging from 36 to 66 nM .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition: Targeting COX and AChE.
- Receptor Interaction: Binding to various receptors involved in pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
